KGP94
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Overview
Description
KGP94 is a small molecule inhibitor of the enzyme cathepsin L, which is a lysosomal cysteine protease. Cathepsin L plays a crucial role in the degradation of proteins within the lysosome and is implicated in various pathological conditions, including cancer metastasis. This compound has shown potential as an anti-metastatic agent by inhibiting the activity of cathepsin L, thereby reducing the invasive and migratory capabilities of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
KGP94 can be synthesized through multiple synthetic routes. One efficient method involves four consecutive steps starting from 3-bromobenzoyl chloride. The key steps include:
Weinreb Amide Formation: The reaction of 3-bromobenzoyl chloride with a Weinreb amide to form an intermediate amide compound.
Grignard Reaction: Coupling the intermediate amide with a Grignard reagent, such as 3-methoxyphenylmagnesium bromide, to form the desired product.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
KGP94 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
KGP94 has a wide range of scientific research applications, including:
Cancer Research: this compound is extensively studied for its anti-metastatic properties.
Biological Studies: This compound is used to study the role of cathepsin L in various biological processes, including protein degradation and cell signaling.
Drug Development: This compound serves as a lead compound for developing new therapeutic agents targeting cathepsin L for treating metastatic cancers.
Mechanism of Action
KGP94 exerts its effects by inhibiting the activity of cathepsin L. The mechanism involves the formation of a transient covalent bond between the thiocarbonyl group of this compound and the thiolate moiety of the enzyme’s active site cysteine residue. This inhibition is time-dependent, reversible, and competitive, leading to a decrease in cathepsin L activity. By inhibiting cathepsin L, this compound impedes the degradation of extracellular matrix components, thereby reducing cancer cell invasion and migration .
Comparison with Similar Compounds
KGP94 is unique compared to other cathepsin L inhibitors due to its high selectivity and potency. Similar compounds include:
E64: A potent, irreversible inhibitor of cathepsin L, but less selective compared to this compound.
Z-FY-CHO: A reversible inhibitor of cathepsin L with moderate selectivity.
CA-074: A selective inhibitor of cathepsin B, often compared with cathepsin L inhibitors for its specificity
This compound stands out due to its ability to inhibit cathepsin L under both normal and aberrant microenvironmental conditions, making it a promising candidate for anti-metastatic therapy .
Properties
Molecular Formula |
C14H12BrN3OS |
---|---|
Molecular Weight |
350.24 g/mol |
IUPAC Name |
[(Z)-[(3-bromophenyl)-(3-hydroxyphenyl)methylidene]amino]thiourea |
InChI |
InChI=1S/C14H12BrN3OS/c15-11-5-1-3-9(7-11)13(17-18-14(16)20)10-4-2-6-12(19)8-10/h1-8,19H,(H3,16,18,20)/b17-13+ |
InChI Key |
ZDBKSZKTCPOBFR-GHRIWEEISA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C(=N/NC(=S)N)/C2=CC(=CC=C2)Br |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(=NNC(=S)N)C2=CC(=CC=C2)Br |
Synonyms |
KGP94 |
Origin of Product |
United States |
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